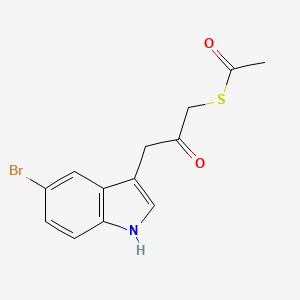
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate: is a synthetic organic compound that features a brominated indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate typically involves the reaction of 5-bromoindole with an appropriate acylating agent under controlled conditions. One common method involves the use of ethyl acetoacetate and ammonium acetate in an ethanol medium at 60°C . The reaction proceeds through a series of steps, including the formation of an intermediate indole derivative, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The brominated indole moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(5-bromo-1H-indol-3-yl)-2-hydroxypropyl ethanethioate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used as a corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to modulate aryl hydrocarbon receptor (AHR) signaling, which plays a role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific structural features, including the presence of both a brominated indole moiety and an oxopropyl ethanethioate chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
919295-76-4 |
|---|---|
Molecular Formula |
C13H12BrNO2S |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
S-[3-(5-bromo-1H-indol-3-yl)-2-oxopropyl] ethanethioate |
InChI |
InChI=1S/C13H12BrNO2S/c1-8(16)18-7-11(17)4-9-6-15-13-3-2-10(14)5-12(9)13/h2-3,5-6,15H,4,7H2,1H3 |
InChI Key |
IEBMBTQOVCCIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)CC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


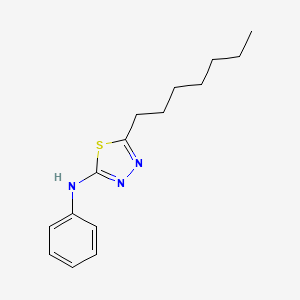
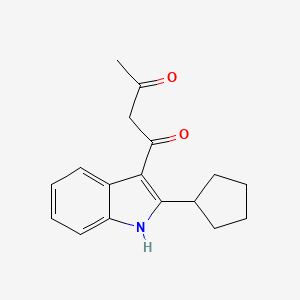
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
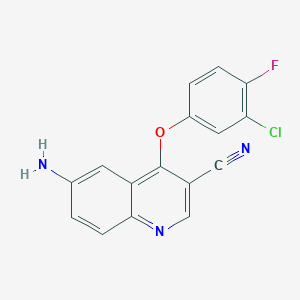
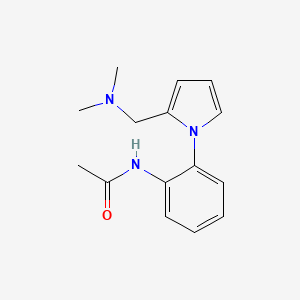
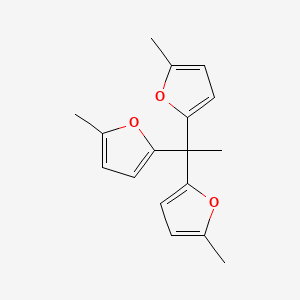
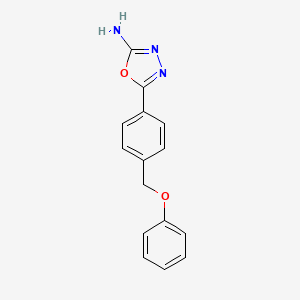
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

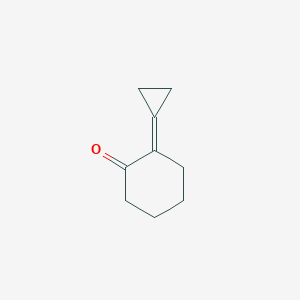
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
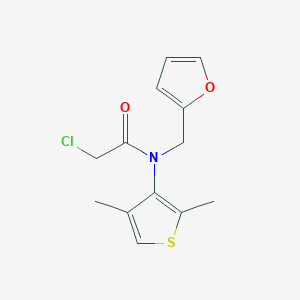
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

